

# Solubility of 4-Aminotetrahydrofuran-3-ol in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Aminotetrahydrofuran-3-ol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Aminotetrahydrofuran-3-ol** is a substituted heterocyclic compound of growing interest in medicinal chemistry and drug development. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **4-Aminotetrahydrofuran-3-ol** in a range of common organic solvents. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to systematically assess its solubility profile.

## Introduction to 4-Aminotetrahydrofuran-3-ol

**4-Aminotetrahydrofuran-3-ol** is a saturated heterocyclic compound containing a tetrahydrofuran ring substituted with both an amino (-NH<sub>2</sub>) and a hydroxyl (-OH) group.<sup>[1][2][3]</sup> The presence of these functional groups, along with the ether linkage within the tetrahydrofuran ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and stereochemical complexity. The molecule exists as different stereoisomers, such as cis and trans diastereomers, which can influence its physical properties, including solubility.<sup>[2][3]</sup>

Understanding the solubility of this compound is crucial for its application in areas such as the synthesis of pharmaceutical intermediates.

Key Physicochemical Properties:

- Molecular Formula:  $C_4H_9NO_2$  [1]
- Molecular Weight: 103.12 g/mol [1]
- Functional Groups: Primary amine, secondary alcohol, ether
- Stereochemistry: Contains two chiral centers, leading to the possibility of four stereoisomers.

## Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For **4-Aminotetrahydrofuran-3-ol**, its solubility in various organic solvents will be dictated by a balance of the following intermolecular interactions:

- Hydrogen Bonding: The presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (a hydrogen bond donor and acceptor) allows for strong hydrogen bonding interactions.[5]
- Dipole-Dipole Interactions: The ether oxygen and the polar C-N and C-O bonds contribute to a significant molecular dipole moment, leading to dipole-dipole interactions.
- Van der Waals Forces: These are present in all molecules and will contribute to the overall solubility.

## Predicted Solubility in Different Classes of Organic Solvents

Based on its molecular structure, we can predict the solubility of **4-Aminotetrahydrofuran-3-ol** in various solvent classes:

- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of **4-**

**Aminotetrahydrofuran-3-ol**, it is expected to have high solubility in these solvents.

- Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation.<sup>[6][7][8]</sup> **4-Aminotetrahydrofuran-3-ol** is expected to have moderate to high solubility in these solvents, particularly in DMSO which is a strong hydrogen bond acceptor.
- Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of **4-Aminotetrahydrofuran-3-ol**, it is expected to have low solubility in nonpolar solvents.

The following table summarizes the predicted solubility and the primary intermolecular forces at play.

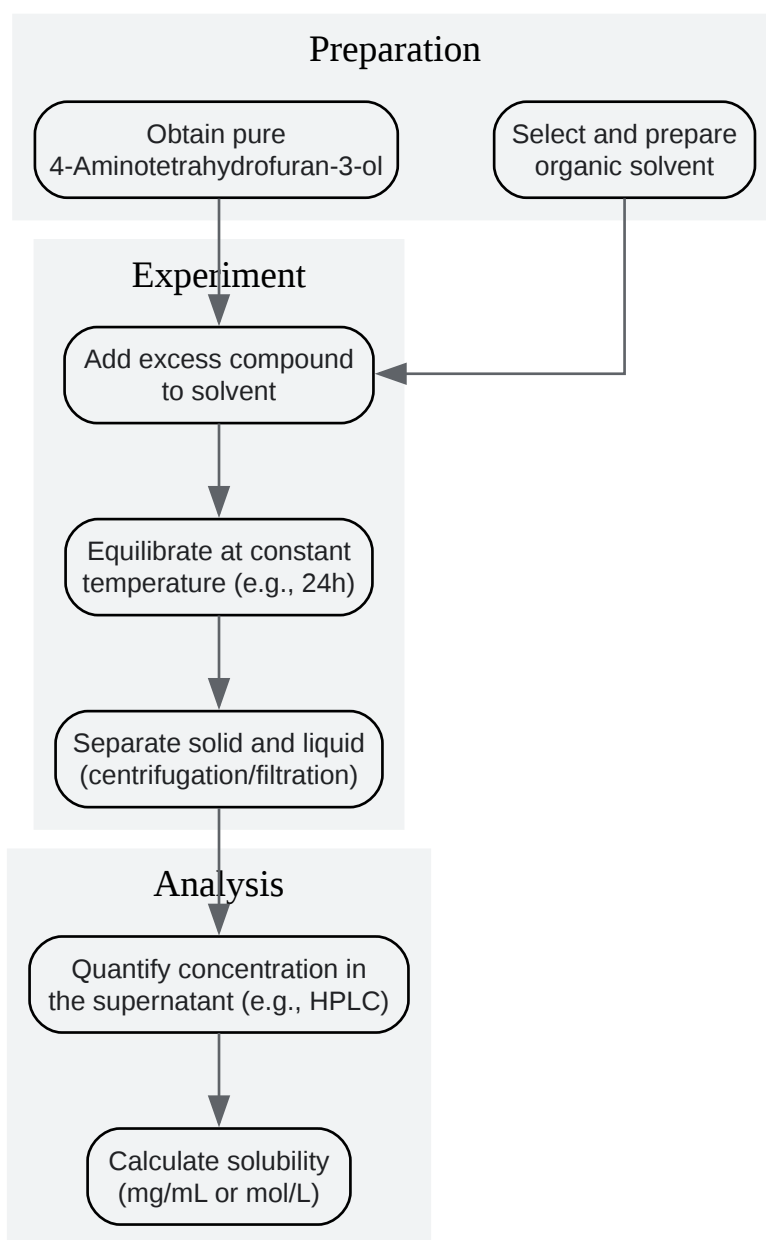
Solvent Class	Example Solvents	Predicted Solubility	Primary Intermolecular Forces
Polar Protic	Methanol, Ethanol, Water	High	Hydrogen Bonding, Dipole-Dipole
Polar Aprotic	DMSO, Acetonitrile, THF	Moderate to High	Dipole-Dipole, Hydrogen Bonding (with solvent as acceptor)
Nonpolar	Hexane, Toluene	Low	Van der Waals Forces

## Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.<sup>[9]</sup>

## General Experimental Workflow

The workflow for determining the solubility of **4-Aminotetrahydrofuran-3-ol** is depicted in the following diagram:



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-Aminotetrahydrofuran-3-ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- To cite this document: BenchChem. [Solubility of 4-Aminotetrahydrofuran-3-ol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138653#solubility-of-4-aminotetrahydrofuran-3-ol-in-organic-solvents]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)